Methyl Oleate

Catalog No.
S626993
CAS No.
112-62-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Oleate

CAS Number

112-62-9

Product Name

Methyl Oleate

IUPAC Name

methyl (Z)-octadec-9-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-

InChI Key

QYDYPVFESGNLHU-KHPPLWFESA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
Insol in water; miscible with ethyl alcohol, ether; sol in chloroform

Synonyms

(9Z)-9-Octadecenoic Acid Methyl Ester; Oleic Acid Methyl Ester; (Z)-9-Octadecenoic Acid Methyl Ester; ADJ 100; Agnique ME 181U; Agrique ME 181-1; Amesolv CME; CE 1897; Carolube 1885; Edenor Me 90/95V; Edenor MeTiO5; Emerest 2801; Emery 2301; Esterol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC

The exact mass of the compound Methyl oleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)insol in water; miscible with ethyl alcohol, ether; sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406282. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl oleate (CAS 112-62-9) is a monounsaturated fatty acid methyl ester (C18:1 FAME) that serves as a critical intermediate, solvent, and basestock in industrial chemistry and biofuel formulation. Structurally, it features a single cis-double bond at the ninth carbon position, which dictates its physical and chemical behavior. In procurement contexts, methyl oleate is prioritized because it strikes a measurable balance between the cold-flow processability of polyunsaturated esters and the oxidative stability of fully saturated esters [1]. Its predictable kinematic viscosity (~4.5 mm²/s at 40 °C) and well-defined reactivity make it a reliable precursor for epoxidized plasticizers, lubricants, and agricultural adjuvants where crude FAME mixtures introduce unacceptable variability.

Substituting high-purity methyl oleate with crude biodiesel (mixed FAMEs) or closely related analogs like methyl stearate (C18:0) or methyl linoleate (C18:2) introduces severe process and performance liabilities. Saturated analogs such as methyl stearate precipitate at room temperature, requiring heated handling systems to maintain flow. Conversely, polyunsaturated analogs like methyl linoleate undergo rapid autoxidation and polymerization, reducing shelf-life and causing sludge formation in lubricants. In precision synthesis, such as epoxidation for PVC plasticizers, mixed double-bond profiles from crude mixtures lead to unpredictable reaction exotherms and unwanted cross-linking from diepoxides [1]. Consequently, pure methyl oleate is required when manufacturers need to guarantee both liquid-phase handling and long-term oxidative stability.

Oxidative Stability and Shelf-Life Predictability

Oxidative stability is a primary failure point for bio-based lubricants and fuels. When subjected to standardized oxidation testing, methyl oleate demonstrates significantly higher resistance to autoxidation compared to its polyunsaturated counterparts. Relative oxidation rates reveal that methyl linoleate (C18:2) oxidizes approximately 41 times faster than methyl oleate [1]. This disparity means that substituting methyl oleate with linoleate-rich crude mixtures leads to rapid rancidity, acid accumulation, and polymerization.

Evidence DimensionRelative Oxidation Rate
Target Compound DataBaseline rate = 1 (Highly stable induction period)
Comparator Or BaselineMethyl linoleate (Rate = 41x faster oxidation)
Quantified DifferenceMethyl oleate is ~41 times more oxidatively stable than its di-unsaturated analog.
ConditionsStandardized autoxidation rate testing (e.g., Rancimat method)

Procuring pure methyl oleate prevents rapid rancidity and polymerization in basestocks, ensuring predictable shelf-life for lubricants and metalworking fluids.

Thermal Behavior and Cold-Flow Processability

For industrial formulations, the transition from liquid to solid dictates storage and pumping requirements. Methyl oleate features a melting point of approximately -20 °C, ensuring it remains fully liquid and pumpable at standard and sub-zero temperatures. In contrast, its fully saturated analog, methyl stearate, has a melting point of 39 °C [1]. Attempting to use methyl stearate as a substitute requires heated storage tanks and traced lines to prevent solidification, increasing operational costs.

Evidence DimensionMelting Point
Target Compound Data~ -20 °C (Liquid at room temperature)
Comparator Or BaselineMethyl stearate (~ 39 °C, solid at room temperature)
Quantified DifferenceA ~59 °C reduction in melting point compared to the fully saturated C18 ester.
ConditionsStandard atmospheric pressure thermal phase transition

Allows for liquid-phase processing and formulation at room and sub-zero temperatures without the need for heating jackets, unlike saturated analogs.

Epoxidation Selectivity for Plasticizer Synthesis

In the production of epoxidized fatty acid methyl esters (EFAME) for PVC plasticizers, the number of double bonds directly impacts product quality. Methyl oleate, possessing a single double bond, yields near 100% selectivity to the mono-epoxide under controlled catalytic conditions. Conversely, methyl linoleate and crude FAME mixtures generate diepoxides and polyepoxides [1]. These polyepoxides act as cross-linking agents during subsequent resin curing, leading to undesirable viscosity spikes and loss of plasticizer flexibility.

Evidence DimensionMono-epoxide Selectivity
Target Compound Data~100% selectivity to mono-epoxidized methyl oleate
Comparator Or BaselineMethyl linoleate / Crude FAME (Yields diepoxides and polyepoxides)
Quantified DifferenceEliminates the polyepoxide fractions that cause unwanted cross-linking and viscosity spikes during resin curing.
ConditionsCatalytic epoxidation using hydrogen peroxide or peracids

When synthesizing plasticizers or surfactants, using pure methyl oleate ensures predictable stoichiometry and prevents premature cross-linking.

Combustion Quality and Cetane Rating

In biofuel applications, the Cetane Number (CN) is the primary metric for ignition quality. Methyl oleate provides a CN of approximately 58-59, well above the minimum requirements for standard diesel engines. When compared to methyl linoleate, which yields a lower CN of 38-40 due to its multiple double bonds, methyl oleate demonstrates higher combustion efficiency [1]. This makes it a highly effective target molecule for 'designer' biodiesels aiming to balance engine performance with cold flow.

Evidence DimensionCetane Number (CN)
Target Compound DataCN ~ 58-59
Comparator Or BaselineMethyl linoleate (CN ~ 38-40)
Quantified DifferenceAn ~18-21 point increase in Cetane Number over di-unsaturated esters.
ConditionsStandardized engine ignition quality testing (ASTM D613 or IQT)

Makes it the optimal standard or premium blendstock for renewable fuels, balancing high ignition quality with excellent cold-flow properties.

High-Stability Bio-Lubricants and Metalworking Fluids

Because methyl oleate is ~41 times more oxidatively stable than methyl linoleate while retaining a low melting point (-20 °C), it is a highly effective choice for formulating bio-based lubricants, hydraulic fluids, and metalworking fluids. It provides the necessary low-temperature fluidity without the rapid sludge formation and rancidity associated with crude, linoleate-heavy FAME mixtures [1].

Precision Synthesis of Epoxidized PVC Plasticizers

In the polymer industry, methyl oleate is utilized to synthesize epoxidized methyl oleate (EMO), a renewable plasticizer. Its single double bond ensures near total selectivity to the mono-epoxide, preventing the formation of diepoxides that cause unwanted cross-linking and embrittlement in PVC matrices, a common failure mode when utilizing crude vegetable oil esters [2].

Premium Biodiesel Reference Standards

With a Cetane Number of ~58-59, methyl oleate serves as a benchmark molecule for 'designer' biodiesel. It is procured as a reference standard and blendstock for fuel research because it balances the competing requirements of ignition quality and cold-weather operability, avoiding the performance trade-offs of saturated or polyunsaturated alternatives [3].

Physical Description

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992)
Liquid
Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline]

Color/Form

Colorless to amber clear liquid

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 Da

Monoisotopic Mass

296.271530387 Da

Boiling Point

425.3 °F at 20 mmHg (NTP, 1992)
218.5 °C @ 20 mm Hg
Boiling point - 217 °C at 16 torr (decomposes)

Heavy Atom Count

21

Density

0.8739 (NTP, 1992) - Less dense than water; will float
0.8739 @ 20 °C

LogP

7.45 (LogP)
log Kow= 7.45

Odor

Faint fatty odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-3.8 °F (NTP, 1992)
-19.9 °C

UNII

39736AJ06R

GHS Hazard Statements

Aggregated GHS information provided by 1026 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 584 of 1026 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 442 of 1026 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000629 [mmHg]
6.29X10-6 at 25 °C

Pictograms

Irritant

Irritant

Other CAS

112-62-9
61788-34-9
2462-84-2

Wikipedia

Methyl oleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

Esterification of oleic acid; vacuum fractional distillation; solvent crystallization.
REACTION OF TRIGLYCERIDES, EG, OLIVE OIL, WITH EXCESS METHANOL AND A CATALYST FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF OLEIC ACID WITH METHANOL IN THE PRESENCE OF SULFURIC ACID

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Adhesive Manufacturing
Printing and Related Support Activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
9-Octadecenoic acid (9Z)-, methyl ester: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF METHYL OLEATE IN FATS & OILS BY GAS CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023

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